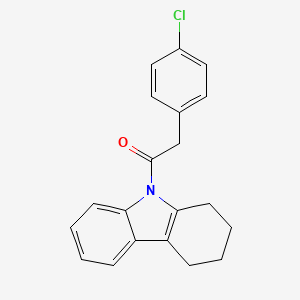

2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE

Description

2-(4-Chlorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-1-ethanone is a synthetic organic compound featuring a carbazole scaffold substituted with a tetrahydrocarbazole moiety and a 4-chlorophenyl ketone group. Carbazole derivatives are of significant interest in medicinal chemistry due to their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structural elucidation of such compounds often employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in determining precise molecular geometries.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c21-15-11-9-14(10-12-15)13-20(23)22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22/h1,3,5,7,9-12H,2,4,6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVPRYWXGHMODD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1,2,3,4-tetrahydrocarbazole.

Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and 1,2,3,4-tetrahydrocarbazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The aromatic ring of the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Materials Science: It is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

For example:

- Cetirizine derivatives (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol) share the 4-chlorophenyl group but differ in their core structure (piperazine vs. carbazole).

- Pseudoephedrine-related compounds (e.g., 1-[(4-chlorophenyl)phenylmethyl]piperazine) highlight the role of halogenated aromatic rings in modulating solubility and stability. The ketone group in the target compound introduces polarity, contrasting with the hydroxyl or amine groups in pseudoephedrine analogues.

Physicochemical Properties

- Crystallinity : Carbazole derivatives often exhibit high crystallinity, as evidenced by their frequent analysis via SHELX-refined crystallographic data. This contrasts with more flexible piperazine derivatives, which may adopt multiple conformations.

Analytical Methodologies

- Chromatographic Analysis : HPLC methods described for cetirizine-related compounds (e.g., sodium perchlorate buffer systems) could be adapted for purity assessment of the target compound.

- Structural Visualization : Tools like ORTEP-3 enable detailed 3D representations of molecular structures, critical for comparing bond lengths and angles with analogues.

Data Tables

Table 1: Key Structural Features of Selected Analogues

*Estimated using fragment-based methods.

Table 2: Analytical Techniques for Comparison

Research Findings and Gaps

- Structural Insights : SHELX-refined data for carbazole derivatives reveal planar carbazole moieties, with dihedral angles between the 4-chlorophenyl group and the carbazole plane typically <10°. This rigidity may enhance stacking interactions in solid-state formulations.

- Limitations : The evidence lacks explicit data on the target compound’s synthesis, stability, or bioactivity. Further studies using the cited analytical frameworks (e.g., SHELX, HPLC) are needed.

Biological Activity

The compound 2-(4-chlorophenyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-1-ethanone is a derivative of tetrahydrocarbazole and has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, including anti-cancer, anti-prion, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 303.83 g/mol. Its structure integrates a chlorophenyl moiety with a tetrahydrocarbazole framework, which is known for various biological activities.

Anti-Cancer Activity

Research indicates that derivatives of tetrahydrocarbazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to tetrahydrocarbazole have shown effectiveness in inhibiting the proliferation of cancer cells such as breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Cytotoxic Effects of Tetrahydrocarbazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| THCz Derivative A | MCF-7 | 12.5 | |

| THCz Derivative B | A549 | 15.0 | |

| THCz Derivative C | HeLa | 10.0 |

The anti-cancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.

Anti-Prion Activity

A study evaluated the anti-prion activity of various tetrahydrocarbazole derivatives, identifying that certain modifications enhance their efficacy against transmissible spongiform encephalopathies (TSEs). The compound's structural features, particularly the presence of halogenated aromatic rings, were crucial for its activity.

Case Study: GJP14 Derivative

In a study involving GJP14, a tetrahydrocarbazole derivative, it was found that modifications at specific positions significantly improved its anti-prion activity, making it eight times more effective than the original lead compound .

Neuroprotective Effects

Tetrahydrocarbazole derivatives are also explored for neuroprotective effects. The mechanisms include antioxidant activity and modulation of neurotransmitter systems. These compounds potentially protect neuronal cells from oxidative stress and excitotoxicity.

Table 2: Neuroprotective Activity of Tetrahydrocarbazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.